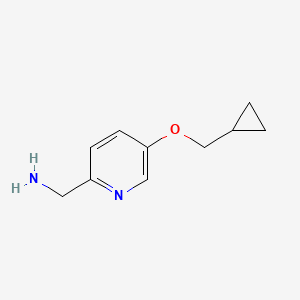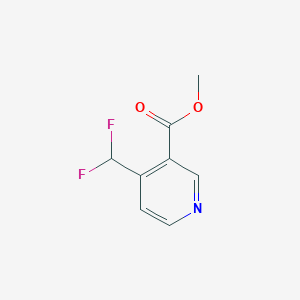
2-Aminocyclopropanecarbonitrile Tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminocyclopropanecarbonitrile Tosylate is a chemical compound that features a cyclopropane ring with an amino group and a nitrile group attached to it. The tosylate group is a derivative of toluenesulfonic acid, which is often used to enhance the solubility and reactivity of organic compounds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopropanecarbonitrile Tosylate typically involves the reaction of 2-Aminocyclopropanecarbonitrile with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminocyclopropanecarbonitrile Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amino and nitrile groups can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The cyclopropane ring can participate in cyclization reactions to form larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation and reduction can modify the functional groups attached to the cyclopropane ring .
Aplicaciones Científicas De Investigación
2-Aminocyclopropanecarbonitrile Tosylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Aminocyclopropanecarbonitrile Tosylate exerts its effects involves its reactivity due to the presence of the tosylate group. The tosylate group enhances the compound’s solubility and makes it a good leaving group in nucleophilic substitution reactions. The amino and nitrile groups can participate in various chemical transformations, making the compound versatile in synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminocyclopropanecarbonitrile: Lacks the tosylate group, making it less reactive in nucleophilic substitution reactions.
Cyclopropanecarbonitrile Tosylate: Lacks the amino group, limiting its versatility in chemical reactions.
2-Aminocyclopropanecarboxylic Acid Tosylate: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
2-Aminocyclopropanecarbonitrile Tosylate is unique due to the combination of the cyclopropane ring, amino group, nitrile group, and tosylate group. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H14N2O3S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
2-aminocyclopropane-1-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;5-2-3-1-4(3)6/h2-5H,1H3,(H,8,9,10);3-4H,1,6H2 |
Clave InChI |
ULQGRMRKAKFOLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)


![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)


![5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669126.png)






